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molecular formula C7H7Cl2NS B8508909 2,3-Dichloro-5-ethylthiopyridine

2,3-Dichloro-5-ethylthiopyridine

Cat. No. B8508909
M. Wt: 208.11 g/mol
InChI Key: JOHAPTKVNIVCFM-UHFFFAOYSA-N
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Patent
US06448205B1

Procedure details

24.45 g (0.15 mol) of 3-amino-5,6-dichloropyridine in 280 ml of methylene chloride were reacted with 36.6 g (0.3 mol) of diethyl disulfide and 23.2 g (0.225 mol) of tert-butyl nitrite in 130 ml of methylene chloride by a method similar to Example 1, Precursor α. After working up and subsequently washing the crude product with ethanol, 13.3 g of product of value were obtained.
Quantity
24.45 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][C:5]([Cl:9])=[C:6]([Cl:8])[CH:7]=1.[CH2:10]([S:12]SCC)[CH3:11].N(OC(C)(C)C)=O>C(Cl)Cl>[Cl:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([S:12][CH2:10][CH3:11])=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
24.45 g
Type
reactant
Smiles
NC=1C=NC(=C(C1)Cl)Cl
Name
Quantity
36.6 g
Type
reactant
Smiles
C(C)SSCC
Name
Quantity
23.2 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
280 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subsequently washing the crude product with ethanol, 13.3 g of product of value
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)SCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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